![molecular formula C22H20FN5O2 B3412004 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide CAS No. 922047-44-7](/img/structure/B3412004.png)
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
説明
This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. The presence of the 3-fluorobenzyl group and the pyrazolo[3,4-d]pyrimidin-1-yl group suggests that this compound could potentially exhibit interesting biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .科学的研究の応用
Treatment of Chronic Heart Failure
This compound is a soluble guanylate cyclase stimulator which is used for the treatment of chronic heart failure . It works by stimulating the soluble guanylate cyclase (sGC), an enzyme in the cardiomyocytes and the vascular smooth muscle cells. This stimulation leads to the synthesis of cyclic guanosine monophosphate (cGMP), which causes vasodilation and reduces the preload and afterload on the heart, thereby improving the symptoms of heart failure .
Vasodilator Agent
The compound acts as a vasodilator agent . It helps in the dilation of blood vessels, which can reduce blood pressure and improve blood flow. This makes it potentially useful in the treatment of conditions like hypertension and angina .
Antihypertensive Agent
It also has a role as an antihypertensive agent . By causing vasodilation, it can lower blood pressure and could be used in the treatment of high blood pressure .
Soluble Guanylate Cyclase Activator
As a soluble guanylate cyclase activator , this compound can increase the production of cGMP, a molecule that plays a crucial role in various physiological processes such as relaxation of smooth muscles, inhibition of platelet aggregation, and phototransduction .
Potential Role in Fibrosis Treatment
There is ongoing research into the potential use of similar compounds in the treatment of fibrosis . While this specific compound hasn’t been mentioned in the context of fibrosis treatment, its structural similarity to other compounds being investigated suggests potential in this area .
Drug Synthesis
This compound can be used in the synthesis of other drugs . Its complex structure makes it a valuable starting point for the synthesis of a variety of other compounds .
作用機序
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide (NO), a key neuronal messenger molecule involved in a variety of physiological processes. NO plays a crucial role in neurotransmission, immune response, and regulation of cell death. Therefore, selective inhibition of nNOS is an important therapeutic approach to target neurodegenerative disorders .
Mode of Action
The compound interacts with nNOS by binding to its active site, specifically to a hydrophobic pocket . This binding inhibits the enzyme’s activity, preventing the production of NO. The compound is a type II inhibitor, meaning it binds to the enzyme in a manner that changes its conformation, thereby reducing its activity .
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide pathway. Under normal conditions, nNOS catalyzes the production of NO from L-arginine. NO then acts as a neurotransmitter, participating in the regulation of neuronal functions. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating the biochemical pathways that rely on this molecule .
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This suggests that the compound may have a favorable pharmacokinetic profile, with minimal off-target effects.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in NO production. This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, reducing NO production may help to mitigate neuronal damage and inflammation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its binding affinity for nNOS. Additionally, the presence of other molecules in the environment, such as other drugs or metabolites, can potentially interact with the compound and alter its effects .
将来の方向性
特性
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-5-2-3-8-18(15)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-16-6-4-7-17(23)11-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYOUWQXAVUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




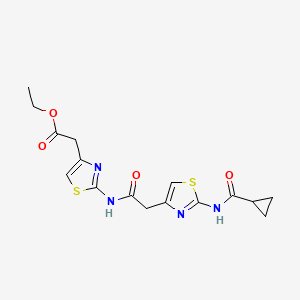
![3-((2-chlorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411946.png)
![7-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411949.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3411954.png)
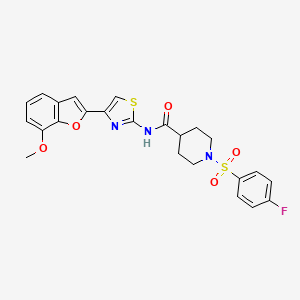
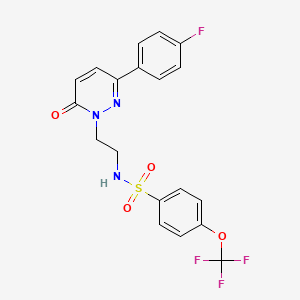
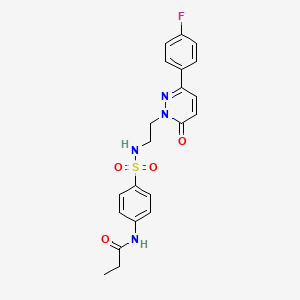
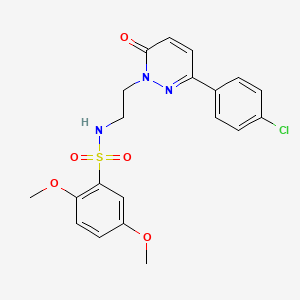
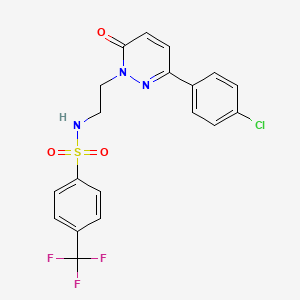
![N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B3411979.png)
![4-fluoro-2-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3411996.png)
![1-(2-chlorophenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}methanesulfonamide](/img/structure/B3412009.png)
![4-fluoro-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3412012.png)